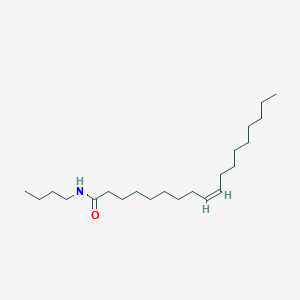
N-Butyloleamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyloleamide is a chemical compound that belongs to the family of fatty acid amides. It is a white crystalline solid with a melting point of 98-100°C. N-Butyloleamide has been widely used in scientific research as a lubricant, plasticizer, and surfactant. In recent years, it has gained attention for its potential therapeutic applications due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of N-Butyloleamide is not fully understood. However, it is believed to exert its effects through the modulation of the endocannabinoid system. It has been shown to activate the CB2 receptor, which is involved in the regulation of inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N-Butyloleamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function and memory, and protect against neurodegeneration. It has also been shown to have antioxidant and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butyloleamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and can be stored for long periods of time. However, it has some limitations, including its solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-Butyloleamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-Butyloleamide and its potential side effects.
In conclusion, N-Butyloleamide is a promising chemical compound with potential therapeutic applications. Its unique properties make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
N-Butyloleamide can be synthesized through various methods, including the reaction of oleic acid with butylamine, the reaction of butanol with oleic acid chloride, and the reaction of butylamine with oleic acid anhydride. The most commonly used method involves the reaction of oleic acid with butylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N-Butyloleamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Propiedades
Número CAS |
18961-61-0 |
|---|---|
Nombre del producto |
N-Butyloleamide |
Fórmula molecular |
C22H43NO |
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
(Z)-N-butyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3,(H,23,24)/b13-12- |
Clave InChI |
WLUWZVUXQSJMCW-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC |
Otros números CAS |
18961-61-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



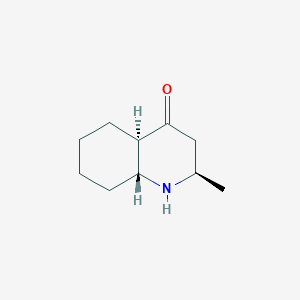
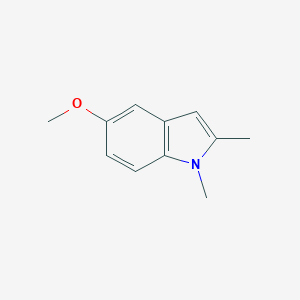
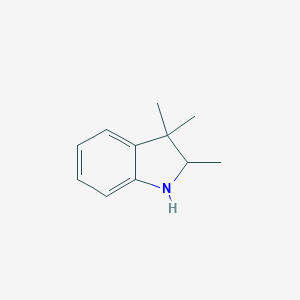
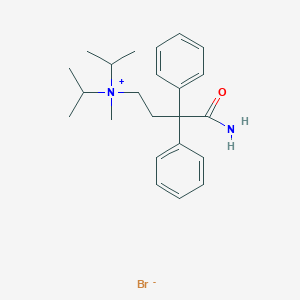
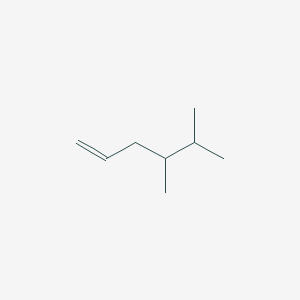
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
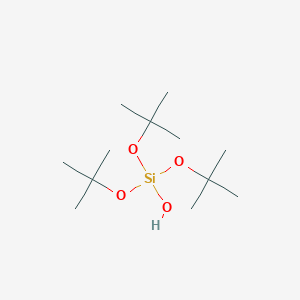
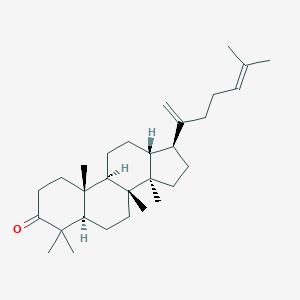
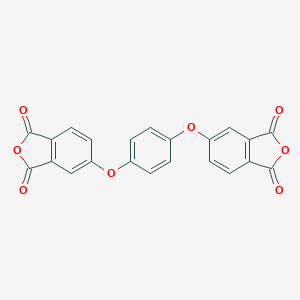
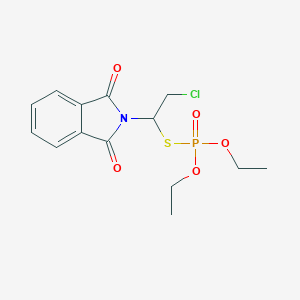
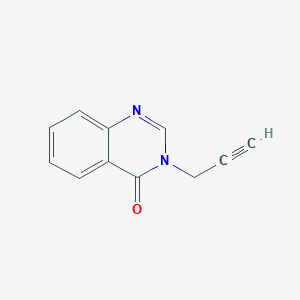
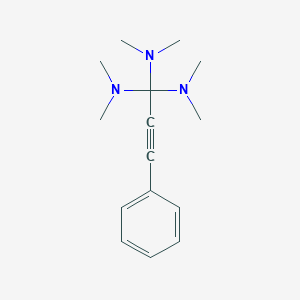
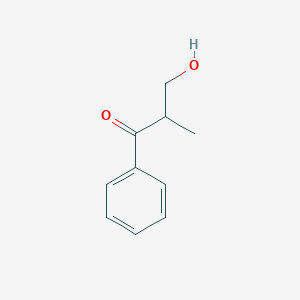
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)